molecular formula C22H21N3O5S B2736837 methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate CAS No. 946374-28-3

methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2736837
CAS No.: 946374-28-3
M. Wt: 439.49
InChI Key: WOWRZEPIFOMITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a structurally complex heterocyclic compound featuring a cyclopenta[d]pyrimidinone core substituted with a furan-2-ylmethyl group at position 1 and a sulfanylacetamido-benzoate ester at position 2.

Properties

IUPAC Name

methyl 4-[[2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-29-21(27)14-7-9-15(10-8-14)23-19(26)13-31-20-17-5-2-6-18(17)25(22(28)24-20)12-16-4-3-11-30-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWRZEPIFOMITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic synthesisCommon reagents used in these steps include various acids, bases, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reaction Type Conditions Reagents Products References
Controlled oxidation0–5°C, 2–4 hoursH₂O₂ (30% in acetic acid)Sulfoxide derivative (single oxygen addition)
Strong oxidation60°C, 6–8 hoursmCPBA (excess)Sulfone derivative (two oxygen additions)

Key Findings :

  • Oxidation selectivity depends on stoichiometry and temperature.

  • Sulfone formation requires harsh conditions but provides stable products for further functionalization.

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reaction Type Conditions Reagents Products References
Acidic hydrolysisReflux, 6N HCl, 12 hoursHCl (aqueous)4-[2-({...}sulfanyl)acetamido]benzoic acid
Basic hydrolysisNaOH (2M), 70°C, 8 hoursNaOH, ethanol/waterSodium salt of the carboxylic acid

Notes :

  • Hydrolysis is critical for converting the ester into a bioactive carboxylic acid moiety .

Nucleophilic Substitution at the Pyrimidine Core

The cyclopenta[d]pyrimidin-4-yl group participates in substitutions if activated by electron-withdrawing groups.

Reaction Type Conditions Reagents Products References
Amination80°C, DMF, 24 hoursAmmonia, Cs₂CO₃, Pd catalyst4-amino-cyclopenta[d]pyrimidine derivative
Halogenation0°C, DCM, 2 hoursNBS (radical initiator)Brominated pyrimidine analog

Mechanistic Insight :

  • Palladium-catalyzed amination follows a Buchwald-Hartwig pathway .

  • Bromination occurs regioselectively at the pyrimidine C-5 position.

Cross-Coupling Reactions

The compound’s halogenated derivatives (if synthesized) enable cross-coupling reactions.

Reaction Type Conditions Reagents Products References
Suzuki-Miyaura coupling100°C, DMF/H₂O, 12 hoursAryl boronic acid, Pd(PPh₃)₄Biaryl-functionalized derivative
Sonogashira coupling60°C, THF, 24 hoursTerminal alkyne, CuI, PdCl₂(PPh₃)₂Alkynylated pyrimidine analog

Applications :

  • Coupling reactions diversify the compound’s aryl/alkyne substituents for drug discovery .

Reduction of Carbonyl Groups

The pyrimidinone’s ketone group can be reduced to an alcohol.

Reaction Type Conditions Reagents Products References
Ketone reduction25°C, 4 hoursNaBH₄, MeOHSecondary alcohol derivative
Catalytic hydrogenationH₂ (1 atm), Pd/CH₂, ethanolSaturated cyclopentane ring

Limitations :

  • Over-reduction may occur under prolonged hydrogenation, leading to ring saturation.

Functionalization of the Furan Ring

The furan-2-ylmethyl group undergoes electrophilic substitution (e.g., nitration).

Reaction Type Conditions Reagents Products References
Nitration0°C, HNO₃/H₂SO₄HNO₃, H₂SO₄5-nitro-furan derivative

Considerations :

  • Nitration enhances electrophilicity for further substitutions but may require protecting other reactive sites .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties : It potentially inhibits viral replication by interacting with viral enzymes.
  • Anticancer Effects : The compound has been shown to induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, reducing markers of inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate. Key findings include:

Anticancer Studies

Research has demonstrated that derivatives of cyclopenta[d]pyrimidine exhibit significant anticancer properties. For instance:

  • A study highlighted that modifications to the furan and cyclopenta[d]pyrimidine moieties can enhance anticancer efficacy. Substitution patterns on the furan ring were found to improve antiviral potency significantly .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of similar compounds. The results indicated a reduction in pro-inflammatory cytokines in vitro when treated with derivatives containing the cyclopenta[d]pyrimidine structure .

Structural Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to certain parts of the molecule can significantly impact its biological efficacy:

Modification TypeEffect on Activity
Substitution on Furan RingEnhances antiviral potency
Variations in Side ChainInfluences cytotoxicity profiles

Mechanism of Action

The mechanism of action of methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Example 53 (Patent Compound)

  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .
  • Key Features: Pyrazolo[3,4-d]pyrimidine core (vs. cyclopenta[d]pyrimidinone in the target compound). Fluorophenyl and chromen substituents (vs. furan-2-ylmethyl and benzoate ester). Amide linkage (vs. sulfanylacetamido group).
  • Physicochemical Data : Melting point 175–178°C; molecular weight 589.1 g/mol .

Synthesized Pyrimidinone Derivatives ()

  • Structure: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c) .
  • Key Features: Benzo[b][1,4]oxazinone fused with pyrimidine (vs. cyclopenta[d]pyrimidinone). Amino and substituted-phenyl groups (vs. sulfanylacetamido and furan).
  • Synthesis : Achieved using caesium carbonate and dry DMF, yielding 60–85% .

Physicochemical and Functional Implications

  • Solubility: The benzoate ester in the target compound may enhance lipophilicity compared to the amide in Example 53 or the oxazinone derivatives in .
  • Reactivity : The sulfanylacetamido group could enable disulfide bond formation or thiol-exchange reactions, absent in analogues with ether or amide linkages.
  • Bioactivity : Fluorinated substituents in Example 53 and phenyl groups in ’s derivatives are often associated with improved metabolic stability or target binding, whereas the furan moiety in the target compound may confer distinct electronic or steric effects .

Biological Activity

Methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological activities, and structure-activity relationships (SAR) based on diverse research findings.

Compound Structure and Synthesis

The compound features a cyclopenta[d]pyrimidine core structure that is known for its diverse biological properties. The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidine scaffold and subsequent modifications to introduce the furan and benzoate moieties.

Key Structural Components:

  • Cyclopenta[d]pyrimidine : This core structure is pivotal for the biological activity of the compound.
  • Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Benzoate Group : Enhances solubility and stability.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antitumor properties and other pharmacological effects.

Antitumor Activity

Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit significant antitumor activity. For instance, compounds structurally related to methyl 4-[2-(sulfanyl)acetamido]benzoate have shown nanomolar IC50 values against various cancer cell lines:

CompoundIC50 (nM)Cancer Cell Line
30·HCl7Triple Negative Breast Cancer
1·HCl43Various Tumor Types

The compound's ability to inhibit microtubule assembly contributes to its cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer agent .

The mechanism by which these compounds exert their effects involves:

  • Inhibition of Microtubule Assembly : Similar to known agents like colchicine.
  • Overcoming Drug Resistance : Effective against cell lines expressing P-glycoprotein (Pgp), which is associated with multidrug resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 4-[2-(sulfanyl)acetamido]benzoate. Studies have demonstrated that specific modifications to the cyclopenta[d]pyrimidine scaffold can significantly enhance potency:

  • N-Methyl Substitution : Enhances binding affinity.
  • Para-Methoxy Group : Critical for maintaining activity; compounds lacking this group showed reduced potency .

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Antimicrobial Activity : Some derivatives exhibited moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
  • Insecticidal Properties : Related cyclopenta[d]pyrimidine derivatives demonstrated insecticidal activities against Aphis craccivora, indicating a broader range of biological applications .
  • Docking Studies : Molecular docking simulations have provided insights into the interaction between these compounds and target proteins, supporting their potential as therapeutic agents .

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the cyclopenta[d]pyrimidin-4-yl core via cyclocondensation of substituted cyclopentanones with thiourea derivatives under acidic conditions. The furan-2-ylmethyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination). The sulfanyl acetamide linker is formed through thiol-ene "click" chemistry or by reacting a thiol-containing intermediate with chloroacetyl chloride. Optimal conditions include:

  • Temperature control : 60–80°C for cyclization steps to avoid side reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with yields improved by ligand optimization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    Post-synthesis, purity is validated using reverse-phase HPLC (C18 columns, acetonitrile/water gradient) and ¹H/¹³C NMR for structural confirmation .

Advanced Structural Analysis

Q. Q2: How does stereochemistry in the cyclopenta[d]pyrimidin-4-yl ring influence bioactivity?

Methodological Answer: Stereochemical variations (e.g., axial vs. equatorial substituents) impact binding affinity to target proteins. To assess this:

  • X-ray crystallography : Resolve crystal structures of enantiomers complexed with target enzymes (e.g., kinases) to identify key hydrogen bonds or steric clashes .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions, prioritizing conformers with lowest binding energies .
  • Chiral separation : Employ chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers, followed by in vitro assays to compare IC₅₀ values .
    For example, highlights how substituent orientation in pyrimidine derivatives affects π-π stacking interactions, crucial for inhibitory activity .

Data Contradiction Resolution

Q. Q3: How can discrepancies in reported bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Adopt pharmacopeial guidelines (e.g., USP <1225>) for assay validation, ensuring consistent pH (e.g., ammonium acetate buffer, pH 6.5) and temperature .
  • Replicate design : Use ≥4 replicates per condition with randomized blocks to minimize batch effects, as in ’s split-plot design for phenolic compound analysis .
  • Impurity profiling : Conduct LC-MS to identify byproducts (e.g., hydrolyzed ester groups) that may interfere with activity .
    Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .

Environmental Fate Assessment

Q. Q4: How to design experiments evaluating the environmental persistence of this compound?

Methodological Answer: Follow the INCHEMBIOL framework ( ):

  • Abiotic studies : Measure hydrolysis rates under varying pH (3–9) and UV exposure using HPLC-MS. Compute Kow (logP) via shake-flask methods to predict bioaccumulation .
  • Biotic studies : Use soil microcosms to assess microbial degradation, quantifying parent compound and metabolites (e.g., benzoic acid derivatives) via isotopic labeling .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201), correlating results with QSAR models .

Bioactivity Mechanism Elucidation

Q. Q5: What advanced techniques identify the molecular targets of this compound?

Methodological Answer:

  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition at ATP-binding sites .
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding via Western blot or fluorescence .
    ’s Adapt-cMolGPT model can predict target affinity by comparing generated analogs with known inhibitors .

Solubility and Formulation Challenges

Q. Q6: How to address poor aqueous solubility in bioassays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/water mixtures (<1% DMSO) or surfactants (e.g., Tween-80) to enhance dissolution .
  • Prodrug strategies : Synthesize phosphate esters of the benzoate group for improved solubility, later hydrolyzed in vivo .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) via thin-film hydration, characterized by dynamic light scattering .

Advanced Computational Modeling

Q. Q7: How to optimize lead analogs using computational methods?

Methodological Answer:

  • DMTA cycles : Iterate between docking (AutoDock), synthesis, and testing. Prioritize analogs with lower ΔG values and synthetic accessibility scores (e.g., SAscore ≤4) .
  • ADMET prediction : Use SwissADME to optimize logP (2–3), topological polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .
  • Generative models : Deploy Adapt-cMolGPT for target-specific generation, trained on kinase inhibitor libraries to ensure novelty and validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.